molecular formula C12H7ClFNO2 B1420992 5-Chloro-6-(3-fluorophenyl)nicotinic acid CAS No. 1033845-06-5

5-Chloro-6-(3-fluorophenyl)nicotinic acid

Cat. No. B1420992
M. Wt: 251.64 g/mol
InChI Key: JSNHHNDGHAQSHZ-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7ClFNO2 . It has an average mass of 251.641 Da and a monoisotopic mass of 251.014938 Da .


Synthesis Analysis

The synthesis of substituted pyridines, such as 5-Chloro-6-(3-fluorophenyl)nicotinic acid, involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-(3-fluorophenyl)nicotinic acid is represented by the formula C12H7ClFNO2 . This indicates that the molecule consists of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

1. Cardiovascular and Metabolic Effects


Nicotinic acid is well-established for its potent lipid-modifying effects, particularly in lowering LDL cholesterol and triglycerides while raising HDL cholesterol. Such properties make it an effective agent in managing dyslipidemia and potentially reducing cardiovascular disease risks (Julius & Fischer, 2013). Additionally, nicotinic acid has shown promise in lowering lipoprotein(a) levels, a known cardiovascular risk factor, though its clinical implications remain under investigation.

2. Anticancer Potential


Nicotinic acid derivatives are being explored for their anticancer properties. Research into novel derivatives of nicotinic acid suggests that they may act as promising anticancer agents, highlighting the need for further synthesis and investigation of these compounds to develop efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

3. Receptor Agonist Research


The discovery of the high-affinity nicotinic acid receptor GPR109A has opened new avenues for understanding the pharmacological effects of nicotinic acid and for discovering compounds that might offer improved efficacy and safety profiles compared to niacin. Such research is critical for developing new therapeutics with fewer unwanted effects, such as flushing associated with niacin (Shen & Colletti, 2009).

4. Genetic Expression and Mechanisms


Nicotinic acid's effects on gene expression in various tissues provide deeper insights into its pharmacodynamics. Understanding how nicotinic acid influences gene expression can elucidate its lipid-lowering mechanisms beyond simple adipocyte lipolysis inhibition and may explain some of the drug's complex metabolic effects (Kang, Kim, & Youn, 2011).

properties

IUPAC Name

5-chloro-6-(3-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-2-1-3-9(14)4-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNHHNDGHAQSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(3-fluorophenyl)nicotinic acid

Synthesis routes and methods

Procedure details

To a round bottom flask was added 5,6-dichloronicotinic acid (500 mg, 2.60 mmol), 3-fluorophenylboronic acid (364 mg, 2.60 mmol), DMF (25 mL), 2 M Cs2CO3 (6 mL) and Pd(Ph3)4 (30.1 mg, 0.0026 mmol). The reaction mixture was heated to 90° C. for 3 hrs and then allowed to cool to rt. The mixture was diluted with ethyl acetate/water and the layers separated. The organic layer was washed with brine, dried (MgSO4) and the solvent removed to give a solid, which was purified by chromatography (silica, DCM/MeOH) to give the desired product, 5-chloro-6-(3-fluorophenyl)nicotinic acid (623 mg, 95%). LC/MS (M+H)=252 observed, 252.02 expected.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
30.1 mg
Type
reactant
Reaction Step One
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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